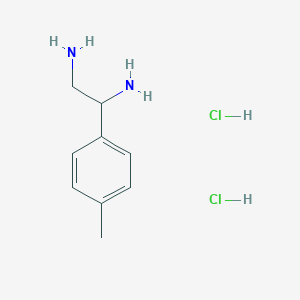

1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17502113

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16Cl2N2 |

|---|---|

| Molecular Weight | 223.14 g/mol |

| IUPAC Name | 1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H |

| Standard InChI Key | HQFATKYNPDLVRG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(CN)N.Cl.Cl |

Introduction

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography with eluents like ethyl acetate/methanol mixtures . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural validation. For instance, NMR of related compounds shows aromatic proton signals between 7.8–7.3 ppm and amine protons as broad singlets near 9.6 ppm .

Comparison with Structural Analogs

Chloro- and Fluoro-Substituted Derivatives

-

(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: This analog (MW = 184.66 g/mol) replaces a hydrogen with chlorine at the 2-position, altering electronic properties and potentially enhancing halogen bonding .

-

(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: Fluorination increases electronegativity, impacting metabolic stability and bioavailability.

| Compound | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|

| 1-(4-Methylphenyl)ethane-1,2-diamine 2HCl | 223.14 | -H |

| Chloro-derivative | 184.66 | -Cl |

| Fluoro-derivative | 168.22 | -F |

Stereochemical Considerations

Chiral analogs, such as the (1R)-configured derivatives, exhibit enantiomer-specific bioactivity. For example, the (1R)-chloro derivative shows a specific optical rotation () , underscoring the importance of stereochemistry in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume